2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a methoxymethylbenzylidene moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-3-(methoxymethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-4’-methoxychalcone
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
Uniqueness
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its methoxymethylbenzylidene moiety, in particular, contributes to its potential therapeutic applications and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H19ClN2O3 |
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Molecular Weight |
346.8g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-12-15-9-14(5-8-17(15)24-2)11-20-21-18(22)10-13-3-6-16(19)7-4-13/h3-9,11H,10,12H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
MDJPHBZXWFFNCX-RGVLZGJSSA-N |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)OC |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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